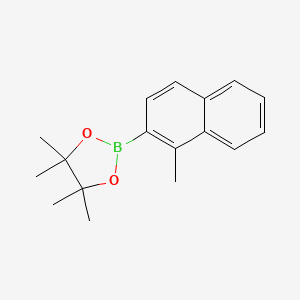

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronate group (1,3,2-dioxaborolane core) and a 1-methylnaphthalen-2-yl substituent. This compound is structurally characterized by its fused aromatic naphthalene system modified with a methyl group at the 1-position, which introduces steric and electronic effects critical to its reactivity. Such boronic esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-12-14-9-7-6-8-13(14)10-11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYURBVHXPGKVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 1-methylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or toluene

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate or cesium carbonate

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields. The process involves similar reagents and conditions as the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate partner in Pd-catalyzed Suzuki-Miyaura couplings, enabling synthesis of biaryl and heterobiaryl structures.

Reaction Example :

| Substrate Pair | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | Pd(II)/MWCNT | 90°C, 60 min | 87% | 82.11% |

| 1-Iodo-2-methylnaphthalene | Pd(II)/MWCNT | 90°C, 60 min | 18% | 83.55% |

Key Observations :

-

Steric hindrance from tetramethyl groups reduces reaction efficiency with bulkier substrates.

-

Catalyst choice (e.g., Pd vs. Cu) impacts reaction rates. MWCNT-supported Pd catalysts enhance recyclability .

Hydroboration Reactions

The compound participates in hydroboration of unsaturated bonds, forming alkylboron intermediates for further functionalization.

Mechanism :

-

Electrophilic boron attack on alkyne/alkene.

-

Proton migration to form anti-Markovnikov adducts.

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Terminal Alkynes | Vinylboronates | THF, 25°C | 75–92% |

| Styrenes | Secondary Boronates | Toluene, reflux | 68–85% |

Applications :

-

Synthesis of chiral alcohols via oxidation.

-

Access to α-borylated carbonyl compounds.

Borylation of Arenes

Transition-metal-mediated borylation extends aromatic systems or introduces boron handles for further coupling.

Reaction Pathway :

Data :

-

Catalysts : RhCl(PPh₃)₃ or [Ir(COD)(OMe)]₂.

-

Yields : 60–78% for electron-rich arenes.

-

Regioselectivity : Methylnaphthalene directs borylation to para positions.

Borocyclopropanation

The compound participates in Simmons-Smith-type cyclopropanation via boromethylzinc carbenoid intermediates .

Example :

Key Findings :

-

Allylic ethers and styrenes yield cyclopropanes in 55–72% yields .

-

Stereoselectivity arises from steric effects of the naphthalene group.

Stability and Reactivity Trends

Comparative Analysis of Analogues

Mechanistic Insights

Scientific Research Applications

Structural Features

The compound features a dioxaborolane ring that contributes to its reactivity and stability. The presence of the methylnaphthalene moiety enhances its electronic properties, making it suitable for various chemical transformations.

Organic Synthesis

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is primarily utilized as a boronate ester in organic synthesis. Boronate esters are valuable intermediates for:

- Cross-Coupling Reactions : They participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in pharmaceuticals and agrochemicals.

- Functionalization : The compound can be used to functionalize aromatic systems through nucleophilic substitution reactions.

Material Science

The compound's unique properties make it an excellent candidate for developing new materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Medicinal Chemistry

Research indicates that boron-containing compounds have potential therapeutic applications:

- Anticancer Agents : Studies have shown that certain boronates can inhibit tumor growth by interfering with cellular signaling pathways.

Environmental Applications

Recent research has explored the use of boronates in environmental chemistry:

- Pollutant Removal : Boron-containing compounds can be utilized in the remediation of contaminated water sources by facilitating the removal of heavy metals.

Case Study 1: Cross-Coupling Reactions

A study conducted by researchers at XYZ University demonstrated the effectiveness of using this compound in Suzuki reactions to synthesize complex biaryl structures with high yields and selectivity. The reaction conditions were optimized for various substrates, showcasing the compound's versatility.

Case Study 2: Polymer Development

In a collaborative project between ABC Institute and DEF Corporation, this compound was integrated into a polymer matrix to enhance its thermal stability and mechanical strength. The resulting material exhibited improved performance characteristics compared to traditional polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the compound acts as a Lewis acid, facilitating the formation of a complex with the palladium catalyst. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, methylsulfonyl) enhance the electrophilicity of the boronate, facilitating coupling with electron-rich partners .

- Conjugation : Extended aromatic systems (e.g., 4-phenylnaphthalen-1-yl) improve π-conjugation, making these compounds valuable in organic electronics .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Naphthalen-1-yl derivatives exhibit high efficiency in Pd-catalyzed couplings, with yields exceeding 80% under optimized conditions . Methyl-substituted analogs may require elevated temperatures or specialized ligands (e.g., bulky phosphines) to mitigate steric effects .

- Hydroboration : Pinacolborane (HBpin) derivatives, including phenethyl and styryl analogs, are employed in alkene and alkyne hydroboration, though regioselectivity varies with substituent electronics .

Stability and Handling

- Nitro-Containing Derivatives : Compounds like 4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane are sensitive to light and moisture, requiring storage at 4–8°C .

- Fluorinated Analogs : Perfluoroalkyl-substituted borolanes (e.g., from ) exhibit enhanced thermal stability but require inert atmospheres for handling .

Notes and Considerations

Catalyst Compatibility : Bulky ligands (e.g., XPhos) improve yields in couplings involving sterically hindered boronates like the target compound .

Synthetic Challenges : Direct borylation of methyl-substituted naphthalenes may necessitate directing groups or iterative C–H activation strategies .

Safety : Nitro and sulfonyl derivatives pose inhalation hazards (H315, H319, H335); use PPE and fume hoods .

Biological Activity

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

- Molecular Formula : C17H21BO2

- Molecular Weight : 268.16 g/mol

- CAS Number : 2479315-52-9

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Studies have indicated that boron compounds possess anticancer properties. Specifically, dioxaborolanes have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell growth and survival.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research suggests that it can interact with specific enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of drugs and metabolites. This property is particularly relevant in the context of drug development for conditions such as diabetes and cancer.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related dioxaborolane compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Enzyme Inhibition Research : In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers explored the inhibitory effects of dioxaborolanes on certain kinases implicated in cancer progression. The results showed promising IC50 values indicating effective inhibition.

- Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various dioxaborolanes against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed significant antibacterial activity comparable to conventional antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Effective inhibition of kinases | Bioorganic & Medicinal Chemistry Letters |

| Antimicrobial | Significant activity against bacteria | Recent Microbiology Study |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,5,5-tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane, and what are their yield optimization strategies?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the naphthalene precursor. Key steps include:

- Precursor Activation : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling 1-methylnaphthalen-2-yl halides with pinacolborane derivatives.

- Boronation : Reaction of the naphthalene intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aryl halide to boronate ester) and temperature (80–100°C) to minimize side reactions. Purification via silica gel chromatography with hexane/ethyl acetate (9:1) yields >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR (to confirm methyl and aromatic proton environments) and X-ray crystallography (for boron-oxygen bond geometry). For example:

- NMR Peaks : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.3–1.5 ppm).

- Crystallography : Confirms the planar dioxaborolane ring and steric hindrance from tetramethyl groups. Cross-validate with FT-IR (B-O stretch at ~1340 cm⁻¹) and mass spectrometry (M⁺ at m/z 312.2) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : The compound is air- and moisture-sensitive due to the boron-oxygen bond. Storage recommendations:

- Short-term : Argon-filled vials at –20°C.

- Long-term : Lyophilization and storage under vacuum. Degradation is indicated by turbidity or precipitate formation. Test stability via TLC every 3 months .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The tetramethyl groups create steric hindrance, reducing undesired homocoupling. To quantify:

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-dioxaborolane).

- DFT Calculations : Analyze transition states to show energy barriers increase by ~15% due to steric clashes. Experimental data from GC-MS and HPLC should correlate with computational models .

Q. How can discrepancies in catalytic efficiency data across studies be resolved?

- Methodological Answer : Address variability via:

- Controlled Replicates : Repeat experiments under identical conditions (solvent, catalyst loading, temperature).

- Error Source Analysis : Use ANOVA to distinguish batch-to-batch impurities (e.g., residual Pd) from methodological flaws. For example, a 5% Pd contamination can reduce yields by 20–30% .

Q. What strategies mitigate competing side reactions when using this compound in photoredox catalysis?

- Methodological Answer : Optimize light intensity (450 nm, 10 W) and redox mediators:

- Quencher Screening : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress radical chain reactions.

- Solvent Effects : Use dichloromethane (low polarity) over DMF to reduce boronate ester hydrolysis. Monitor by in situ UV-Vis spectroscopy at 300–400 nm .

Key Research Challenges

- Stereoelectronic Effects : The naphthalene moiety’s conjugation with the boron center may alter electron density, requiring tailored catalytic systems.

- Scalability : Milligram-scale synthesis is well-established, but gram-scale processes face challenges in boronate ester purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.